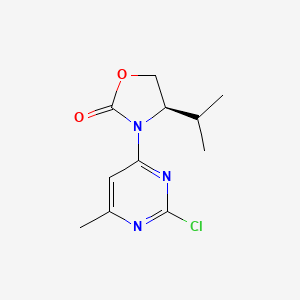
D-methionine S-oxide
Vue d'ensemble
Description
D-Methionine (S)-S-oxide belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . It is an optically active form of methionine having D-configuration .
Synthesis Analysis
Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO). This oxidation is a common phenomenon occurring in biological systems under both physiological and oxidative-stress conditions . Currently, L-methionine is mainly synthesized by chemical methods, which use volatile and toxic hydrocyanic acid, acrolein, and methanethiol as substrates and cause severe environmental pollution .Molecular Structure Analysis
The molecular formula of D-methionine ®-S-oxide is C5H11NO3S. It has an average mass of 165.211 Da and a monoisotopic mass of 165.045959 Da .Chemical Reactions Analysis
Methionine (Met) is a sulfur-containing amino acid that is particularly susceptible to oxidation by reactive oxygen species (ROS). Methionine oxidation results in the formation of a mixture of two diastereomeric forms of methionine sulfoxide (MetO), which can be reduced back to Met by methionine sulfoxide reductases (Msrs) A (MsrA) and B (MsrB) .Physical And Chemical Properties Analysis
D-methionine ®-S-oxide has a molecular formula of C5H11NO3S, an average mass of 165.211 Da, and a monoisotopic mass of 165.045959 Da .Applications De Recherche Scientifique
Detection and Identification in Proteins
D-methionine S-oxide (MetO) is a common posttranslational modification in proteins, particularly under increased reactive oxygen species levels. Novel antibodies developed against oxidized methionine-rich zein protein (MetO-DZS18) have enabled the detection of MetO in proteins and cellular extracts. These antibodies can identify proteins undergoing methionine oxidation due to oxidative stress, aging, or diseases such as Alzheimer's (Oien et al., 2009).
Monitoring Methionine Sulfoxide in Cells
Mechanism-based fluorescent sensors, MetSOx and MetROx, have been developed to detect the S and R-forms of MetO, respectively. These sensors enable targeted analysis of protein oxidation, regulation, and repair in bacterial and mammalian cells, providing insights into compartment-specific changes in MetO and responses to physiological stimuli (Tarrago et al., 2015).
Effects of D-Methionine on Noise-Induced Hearing Loss
Research on guinea pigs has shown that D-methionine can rescue noise-induced permanent threshold shifts and cochlear biochemistry following noise exposure. This study highlights the potential of D-methionine in treating auditory dysfunctions caused by noise-induced oxidative stress (Lo et al., 2013).
Redox Potentials of Methionine-Containing Peptides
The one-electron redox potentials of methionine in peptides have been measured, showing variations with the sequence and spatial structure of the peptide. These findings have implications for understanding the mechanism of methionine oxidation in different biological contexts (Bergès et al., 2012).
Bio-Electrochemical Sensors
Graphene oxide nanoribbon-based sensors have been developed for the simultaneous bio-electrochemical resolution and analysis of amino acid biomarkers, including methionine. This approach offers a potential tool for early diagnosis of diseases related to the presence of D-amino acids (Martin et al., 2015).
Separation and Study of Methionine Sulfoxide Diastereomers
A new method using supercritical CO2 chromatography has been developed to separate MetO diastereomers. This method enables the synthesis and study of stereochemically defined MetO-containing proteins and peptides, facilitating research on Met oxidation in biological systems (Raskatov et al., 2019).
Mécanisme D'action
The conversion of methionine to methionine sulfoxide (MetO) is one of the most common oxidative modifications in proteins due to the special susceptibility of methionine to oxidative conditions. Methionine oxidation can affect the protein structure and function, while the level of MetO increases with the development of oxidative stress .
Safety and Hazards
When handling D-methionine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2R)-2-amino-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276416 | |
| Record name | d-methionine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-methionine S-oxide | |
CAS RN |
21056-56-4 | |
| Record name | d-methionine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)

![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)

![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)



![1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B3049502.png)


